2-Methyl-D3-pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

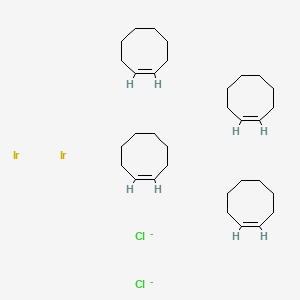

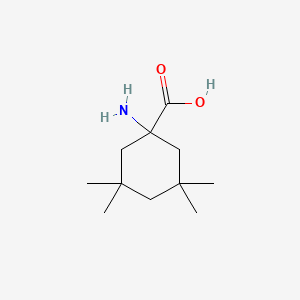

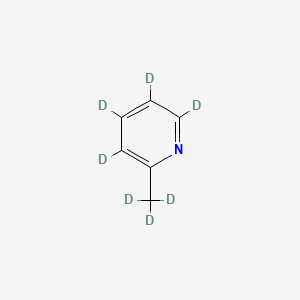

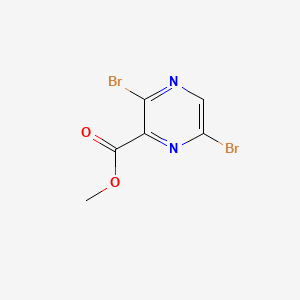

2-Methyl-D3-pyridine is a variant of pyridine where the methyl group attached to the second carbon atom in the ring includes three deuterium atoms .

Synthesis Analysis

The synthesis of 2-methylpyridines can be achieved through a simplified bench-top continuous flow setup . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines . This method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

Molecular Structure Analysis

The molecular formula of this compound is C6H7N . The InChI representation is InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3/i1D3 . The Canonical SMILES representation is CC1=CC=CC=N1 .

Chemical Reactions Analysis

Pyridine compounds, including this compound, are known to participate in various chemical reactions. For instance, they can react with water to form carboxylic acids . They can also react with alcohols to form esters, and with amines to form amides .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 96.14 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 52.1 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

Selective Receptor Antagonism : 2-Methyl-6-(phenylethynyl)pyridine, a compound structurally related to 2-Methyl-D3-pyridine, has been shown to be a potent noncompetitive antagonist of the mGlu5 receptor, with potential anxiolytic activity (Cosford et al., 2003).

Catalytic Methylation of Pyridines : A study described a catalytic method for the methylation of pyridines, crucial in drug discovery. This process involves the temporary dearomatization of pyridines, showing the potential of pyridine methylation in organic chemistry (Grozavu et al., 2020).

Plasma Level Determination in Therapeutics : The specific determination of plasma levels of nicardipine hydrochloride, a potent vasodilator, was improved by using an N-d3-Methyl derivative as an internal standard. This highlights the role of methylated pyridines in enhancing analytical methods for therapeutic agents (Higuchi & Kawamura, 1981).

Study of Vibrational and Electronic Structures : Research on the vibrational, conformational, and electronic structure of hydroxymethylpyridines provides insights into the electronic properties and chemical reactivity of methylated pyridines, crucial for material science and chemistry (Arjunan et al., 2012).

Magnetic and Optical Properties in Chemistry : The use of hydroxymethylpyridines in lanthanide chemistry led to the discovery of Ln(III)(9) clusters with unique physical properties, showing the potential of pyridine derivatives in developing new materials with specific magnetic and optical characteristics (Alexandropoulos et al., 2011).

Role in Chelation Therapy : The evaluation of 2-methyl-3-hydroxy-4-pyridinecarboxylic acid as a chelating agent for iron and aluminium highlighted its potential application in Fe and Al chelation therapy, underscoring the medical significance of methylated pyridines (Dean et al., 2008).

Cognitive Enhancement Properties : Research on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089) demonstrated its efficacy in cognitive enhancement and anxiolytic activity in animal models, indicating the therapeutic potential of pyridine derivatives in neurology and psychiatry (Lin et al., 1997).

Fluorescent Chemo-Sensing : Studies on salicylaldehyde-based hydrazones including pyridine derivatives showed their application in fluorescent "turn on" response toward Al3+, with implications in biological and environmental monitoring (Rahman et al., 2017).

Degradation Mechanism in Water Treatment : The degradation mechanism of pyridine in drinking water using dielectric barrier discharge (DBD) was explored, providing insights into the treatment of nitrogen heterocyclic compounds in water, relevant for environmental safety (Li et al., 2017).

Safety and Hazards

2-Methyl-D3-pyridine is a flammable liquid and vapor . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be used only outdoors or in a well-ventilated area .

Future Directions

The future of 2-Methyl-D3-pyridine lies in its potential applications in various industries such as fine chemicals, polymers, agrochemicals, etc . The development of a robust, bench-top method that would regioselectively provide 2-methylpyridines with a high degree of conversion, and in a synthetically useful yield, is expected to contribute to these applications .

Mechanism of Action

Target of Action

2-Methyl-D3-Pyridine, also known as D98627, is a pyridine derivative. Pyridine derivatives are known to interact with a variety of targets in biological systems. For instance, pyridine derivatives have been found to interact with tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . .

Mode of Action

For example, they can inhibit the activity of enzymes, modulate the function of receptors, or interfere with signaling pathways . The presence of the ring nitrogen in pyridine derivatives defines their reactivity .

Biochemical Pathways

Pyridine derivatives can affect various biochemical pathways. For instance, they have been found to interfere with the signaling pathways of the aforementioned targets . In addition, pyridine derivatives can be involved in the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are crucial cofactors in many biochemical reactions .

Pharmacokinetics

One study has reported that a compound with a similar structure demonstrated reasonable pharmacokinetic exposure in mice .

Result of Action

Pyridine derivatives are known to have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is hygroscopic, meaning it absorbs moisture from the environment, which can affect its stability and reactivity . Furthermore, it can react with hydrogen peroxide, iron (II) sulfate, sulfuric acid, oxidizing agents, acids, and metals .

Biochemical Analysis

Molecular Mechanism

It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the changes in the effects of 2-Methyl-D3-Pyridine over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Transport and Distribution

It is unclear whether there are any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

properties

IUPAC Name |

2-(trideuteriomethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKHPKMHTQYZBB-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,7R)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B576693.png)